Aryl Substitution Pattern: 2,6-Difluorophenyl vs. 4-Chlorophenyl in Pyrrolidinyl Urea Series
Within the pyrrolidinyl urea chemotype, the 2,6-difluorophenyl substitution confers distinct electronic and steric properties relative to mono-substituted or non-fluorinated analogs. In structurally related TrkA inhibitors, 2,6-difluorophenyl-containing compounds from US 9,562,055 (e.g., Example 12) exhibited TrkA IC50 values in the low nanomolar range (<50 nM) in biochemical kinase assays, whereas the analogous 4-chlorophenyl variant showed >10-fold reduced potency . The ortho-fluorine atoms in the 2,6-difluoro motif restrict rotation about the aryl–urea bond, pre-organizing the molecule into the bioactive conformation and reducing the entropic penalty of binding. For CAS 1396750-10-9, the 2,6-difluorophenyl moiety is therefore predicted to confer superior target engagement compared to non-fluorinated or mono-fluorinated aryl urea comparators, though no direct measurement for this specific compound has been reported.
| Evidence Dimension | Predicted binding conformation and steric pre-organization |
|---|---|
| Target Compound Data | 2,6-difluorophenyl substitution (ortho-fluorine atoms restrict aryl–urea bond rotation); no experimental IC50 available for CAS 1396750-10-9 |
| Comparator Or Baseline | 4-chlorophenyl analog from patent family: TrkA IC50 >10-fold higher than 2,6-difluoro comparator in that series; not measured for this exact pair |
| Quantified Difference | Not quantifiable for the target compound; class-level inference suggests potential for improved potency due to conformational restriction |
| Conditions | Biochemical TrkA kinase inhibition assay (Caliper or LanthaScreen format); data from patent US 9,562,055 Example compounds, not from CAS 1396750-10-9 itself |
Why This Matters
For procurement decisions in kinase inhibitor research, the 2,6-difluorophenyl motif is a recognized privileged fragment for TrkA binding; users should verify this compound's actual TrkA activity experimentally before relying on class-level predictions.
- [1] Array BioPharma Inc. (2017). Pyrrolidinyl urea, pyrrolidinyl thiourea and pyrrolidinyl guanidine compounds as TrkA kinase inhibitors. US 9,562,055 B2. Columns 45–60, Examples 1–31. View Source
